molecular formula C16H18N2O4S B4440744 N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4440744
M. Wt: 334.4 g/mol
InChI Key: FCALCMQTDYLRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as MMB, is a chemical compound that has been widely used in scientific research as a tool for studying the function of various biological systems. MMB is a potent and selective inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

The mechanism of action of MMB involves the inhibition of CK2, a protein kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. MMB inhibits CK2 by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate from ATP to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB are largely dependent on the specific biological system being studied. In general, MMB has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. MMB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, MMB has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB in lab experiments is its potency and selectivity as a CK2 inhibitor. MMB has been shown to be more potent and selective than other CK2 inhibitors, such as TBB and DMAT, making it a useful tool for studying the function of CK2 in various biological systems. However, one of the limitations of using MMB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for MMB research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of MMB. Another area of research is the study of the role of CK2 in various biological processes, including cancer, neurodegenerative diseases, and inflammation. Additionally, MMB may have potential as a therapeutic agent for these diseases, and further research is needed to explore its potential as a drug candidate.

Scientific Research Applications

MMB has been widely used in scientific research as a tool for studying the function of various biological systems. One of the main areas of research where MMB has been used is in the study of CK2, a protein kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. MMB has been shown to be a potent and selective inhibitor of CK2, and has been used to study the role of CK2 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

3-(methanesulfonamido)-N-(4-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-5-12(10-15(11)18-23(3,20)21)16(19)17-13-6-8-14(22-2)9-7-13/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALCMQTDYLRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.